N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The Claisen—Eschenmoser reaction, a pivotal methodology in organic synthesis, has been applied to hydroxymethylbenzofurans and indoles, showcasing the versatility in generating complex molecules from simpler precursors, potentially including benzofuran derivatives similar to the compound of interest (Mukhanova et al., 2007).
Biological Activities
- Novel derivatives of benzofuran with anti-inflammatory activity were synthesized, highlighting the potential of benzofuran derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
- Benzofuran-2-acetic esters have been investigated as new class of natural-like herbicides, demonstrating the utility of benzofuran derivatives in agricultural science (Araniti et al., 2019).
- Antimicrobial and anti-inflammatory activities were observed in novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, indicating the compound's potential in medicinal chemistry for designing new drugs (Idrees et al., 2020).
Chemical Properties and Mechanisms
- The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic benzoxazasiloles and their hydrolysis products provides a foundation for understanding the reactivity and potential applications of related compounds in materials science (Lazareva et al., 2017).
Mechanism of Action
Benzofuran Derivatives
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Mode of Action
Benzofuran derivatives have been shown to have dramatic anti-cancer activities .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-6-2-4-8-17(14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-7-3-5-9-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDDAESYTGQDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.